

Application Notes & Protocols: Designing Clinical Trials for Cinitapride Efficacy

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Compound of Interest

Compound Name: *Cidine*

Cat. No.: *B1232874*

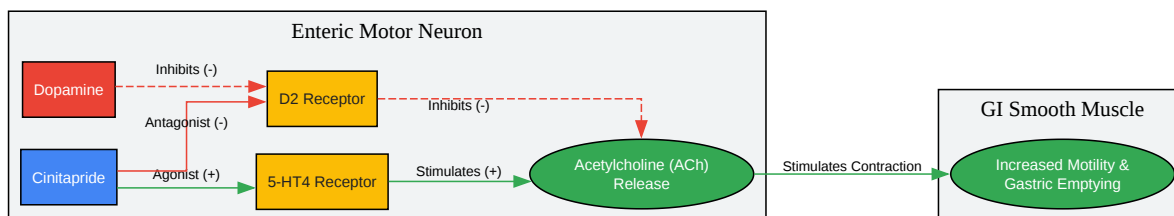
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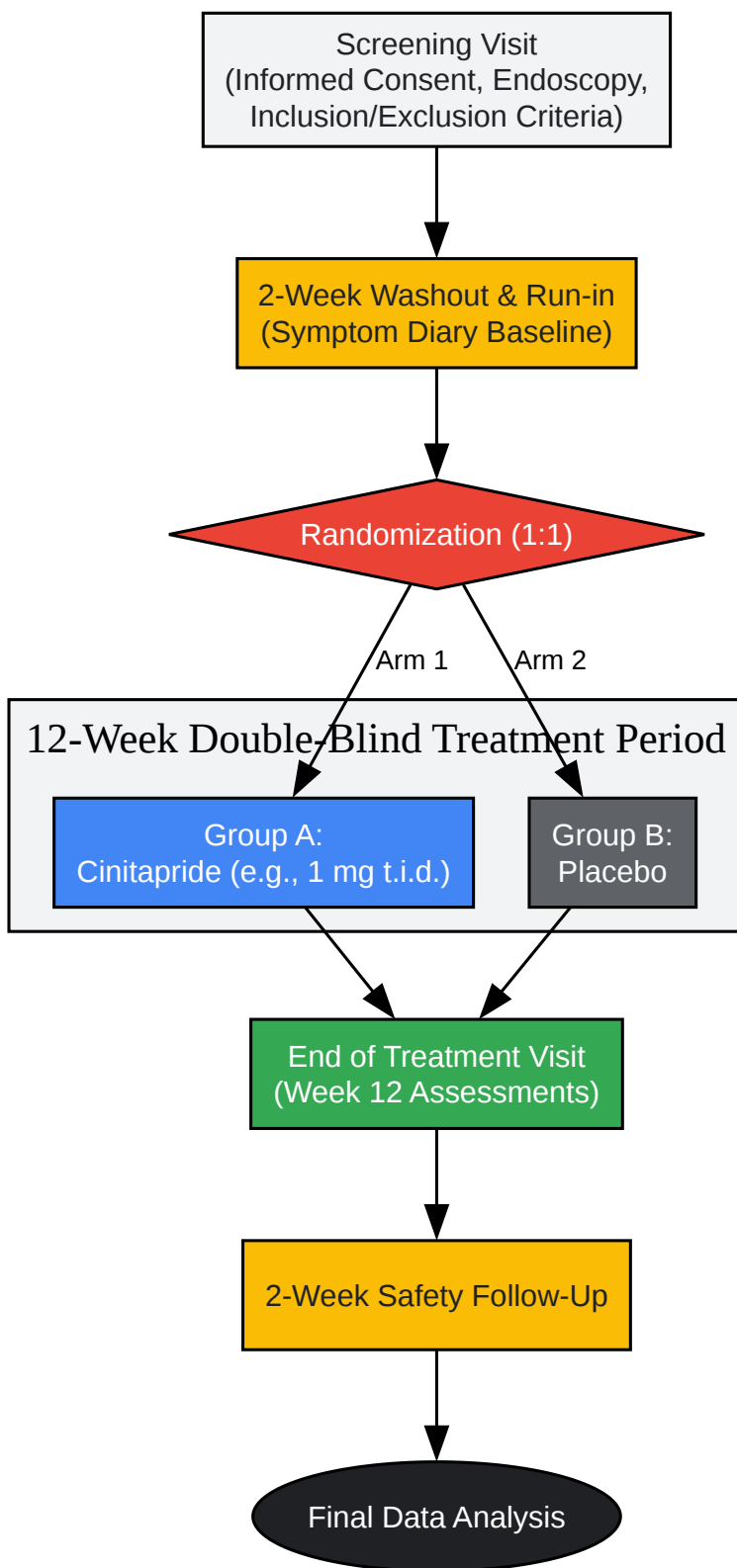
Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinitapride is a prokinetic agent used for gastrointestinal motility disorders, primarily functional dyspepsia (FD).[1][2] It functions as a serotonin (5-HT) receptor agonist (specifically 5-HT₄) and a dopamine (D₂) receptor antagonist.[1][3] This dual mechanism enhances acetylcholine release from myenteric neurons, promoting coordinated gastrointestinal contractions.[2] Designing robust clinical trials is critical to substantiating the efficacy and safety of Cinitapride for regulatory approval and clinical adoption. These notes provide a comprehensive framework for such trials.

Cinitapride's Mechanism of Action & Signaling Pathway

Cinitapride's prokinetic effect is primarily mediated through its interaction with enteric nervous system receptors. It acts as a 5-HT₄ receptor agonist, which stimulates the release of acetylcholine (ACh), a key neurotransmitter for gastrointestinal muscle contraction. Concurrently, its D₂ receptor antagonist activity inhibits the suppressive effect of dopamine on ACh release, further enhancing motility.





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References

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- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
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